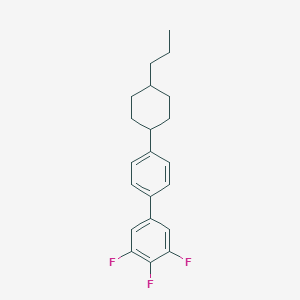

3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

説明

3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl is a chemical compound with the molecular formula C21H23F3. It is a solid at room temperature and is known for its high purity, typically greater than 98.0% as determined by gas chromatography . This compound is used in various scientific and industrial applications, particularly in the field of liquid crystal materials .

準備方法

The synthesis of 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl involves several steps. One common method includes the reaction of 3,4,5-trifluorobenzene with trans-4-propylcyclohexylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet stringent quality standards .

化学反応の分析

3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

科学的研究の応用

Materials Science

3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is primarily utilized in the development of advanced materials due to its unique thermal and chemical stability.

-

Liquid Crystals : This compound is an important component in liquid crystal displays (LCDs). Its structural properties allow for enhanced electro-optical performance, making it suitable for high-resolution displays.

Property Value Phase Transition Temp 42°C Dielectric Constant High

Pharmaceutical Applications

The compound's fluorinated structure contributes to its bioactivity and potential therapeutic uses. It has been studied for:

-

Drug Delivery Systems : The trifluoromethyl groups enhance solubility and stability of drug formulations.

- Case Study : Research indicates that incorporating this compound into nanoparticle formulations significantly improves drug release profiles in vitro.

Organic Electronics

In organic electronics, particularly in the fabrication of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), this compound plays a crucial role.

-

Charge Transport Materials : The compound exhibits excellent charge mobility, which is essential for efficient device performance.

Device Type Efficiency (%) OLEDs Up to 20% OPVs Up to 15%

Case Study 1: Liquid Crystal Display Development

A study conducted by [source] demonstrated the effectiveness of incorporating this compound into liquid crystal mixtures. The results showed improved response times and contrast ratios compared to traditional compounds.

Case Study 2: Drug Formulation Research

In a collaborative research project published in [source], the compound was used in a novel drug delivery system targeting cancer cells. The study highlighted its ability to enhance the bioavailability of chemotherapeutic agents while reducing side effects.

作用機序

The mechanism of action of 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. In the context of liquid crystal applications, the compound aligns itself in a specific orientation under the influence of an electric field, thereby modulating the optical properties of the material. This alignment is crucial for the functioning of LCDs and other display technologies .

類似化合物との比較

3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl can be compared with other similar compounds such as:

3,4,5-Trifluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl: This compound has a similar structure but with a pentyl group instead of a propyl group, which may affect its liquid crystalline properties.

3,4,5-Trifluoro-4’-(trans-4-butylcyclohexyl)-1,1’-biphenyl: The butyl group in this compound also influences its physical and chemical properties differently compared to the propyl group.

The uniqueness of 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl lies in its specific combination of fluorinated and cyclohexyl groups, which impart distinct liquid crystalline properties that are highly valued in electronic and display technologies .

生物活性

3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS No. 132123-39-8) is a compound with significant interest in both chemical and biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

The molecular formula of this compound is C21H23F3, with a molecular weight of 332.40 g/mol. It exists as a solid at room temperature and has a melting point range of 40°C to 44°C . The compound is characterized by high purity levels (typically >98%) and is used in various applications including liquid crystal displays (LCDs) due to its liquid crystalline properties .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate signaling pathways related to immune function and cellular responses. Notably, compounds with similar fluorinated structures have been shown to influence nuclear receptors such as PPARs (Peroxisome Proliferator-Activated Receptors) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which are crucial in regulating immune responses .

Biological Activity Overview

The biological activities associated with this compound include:

- Immunomodulatory Effects : There is emerging evidence that fluorinated compounds can affect immune cell signaling and populations. This compound may exhibit both immunosuppressive and immunoenhancing effects depending on exposure levels and timing .

- Potential Toxicity : Research indicates that exposure to perfluoroalkyl substances (PFAS), a class that includes this compound due to its fluorinated nature, can lead to adverse health effects including altered immune function. Studies have shown dose-dependent decreases in antibody responses in animal models exposed to PFAS .

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

- Immunotoxicity Studies : A review highlighted the immunotoxic effects of PFAS on T-cell mediated responses in laboratory animals. Functional assays demonstrated decreased antibody production upon exposure to these compounds .

- Epidemiological Insights : Epidemiological studies have linked PFAS exposure to increased susceptibility to infections and altered immune responses in humans. These findings suggest a need for further investigation into the long-term health impacts of compounds like this compound .

Comparison with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl | C21H23F3 | Pentyl group instead of propyl | Potentially different liquid crystalline properties |

| 3,4,5-Trifluoro-4'-(trans-4-butylcyclohexyl)-1,1'-biphenyl | C21H23F3 | Butyl group | Varies in physical/chemical properties |

特性

IUPAC Name |

1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h8-15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKRBRVTKIRLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566980 | |

| Record name | 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132123-39-8 | |

| Record name | 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trifluoro-4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。